(Diethoxyphosphoryl)(phenyl)methyl acetate
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Overview
Description
(Diethoxyphosphoryl)(phenyl)methyl acetate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)(phenyl)methyl acetate can be achieved through a palladium-catalyzed α, β-homodiarylation of vinyl esters. This method significantly improves the overall yield of the final product, increasing it from 1% to 38% . The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Diethoxyphosphoryl)(phenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or aldehydes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
(Diethoxyphosphoryl)(phenyl)methyl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Industry: It can be used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Diethoxyphosphoryl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to modify bacterial DNA, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and other cellular components.
Comparison with Similar Compounds
Similar Compounds
Diethyl Benzylphosphonates: These compounds share a similar structure but differ in the substituents on the phenyl ring.
Thiazolyl α-Aminophosphonates: These compounds have a thiazole ring and show potential anticancer activity.
Uniqueness
(Diethoxyphosphoryl)(phenyl)methyl acetate is unique due to its specific structure and the presence of both diethoxyphosphoryl and acetate groups
Biological Activity
(Diethoxyphosphoryl)(phenyl)methyl acetate is a phosphonate compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Synthesis
The synthesis of this compound typically involves the reaction of phenylmethyl acetate with diethoxyphosphoryl chloride. This process can be optimized through various catalytic methods to enhance yield and purity. The general reaction scheme can be summarized as follows:
- Reactants : Phenylmethyl acetate + Diethoxyphosphoryl chloride
- Catalyst : Acidic or basic catalyst (e.g., pyridine)
- Conditions : Reflux in an organic solvent (e.g., dichloromethane)
Anticancer Activity
Recent studies have demonstrated that compounds containing phosphonate groups exhibit significant anticancer properties. The presence of the diethoxyphosphoryl moiety in this compound enhances its interaction with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis through mitochondrial pathways, similar to other phosphonate derivatives. The induction of reactive oxygen species (ROS) plays a critical role in this mechanism, leading to cell death in cancerous tissues while sparing healthy cells .
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Case Studies :
- A study evaluated the compound's effects on human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range .
- Another investigation highlighted the selectivity of the compound towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results.
- Evaluation Methods : Antimicrobial activity is typically assessed using disk diffusion and minimum inhibitory concentration (MIC) assays.
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Findings :
- In vitro studies indicated that the compound has enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
- The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors affecting its efficacy include:
- Phosphonate Group : The presence of the diethoxyphosphoryl moiety is crucial for enhancing solubility and bioactivity.
- Phenyl Ring Substituents : Variations in substituents on the phenyl ring can modulate the compound's lipophilicity and interaction with biological targets.
Data Tables
Properties
CAS No. |
16153-59-6 |
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Molecular Formula |
C13H19O5P |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
[diethoxyphosphoryl(phenyl)methyl] acetate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)13(18-11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
WWHXLXPXRXITDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)OC(=O)C)OCC |
Origin of Product |
United States |
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